1,6-Dihydrocarvone

Agrochemicals Natural insecticides Stored product protection

1,6-Dihydrocarvone (CAS 7764-50-3), also known as p-menth-8-en-2-one, is an oxygenated monoterpene ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It is typically supplied as a mixture of isomers, primarily trans- and cis-dihydrocarvone, and is commercially available at purities of ≥97-98% (GC) for use as an analytical standard or as a natural (FG, Kosher, Halal) grade flavor and fragrance ingredient.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 7764-50-3
Cat. No. B1202640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydrocarvone
CAS7764-50-3
Synonyms2-methyl-5-(1-methylethenyl)cyclohexanone
3-isopropenyl-6-methylcyclohexanone
dihydrocarvone
p-menth-8-en-2-one
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3
InChIKeyAZOCECCLWFDTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.02 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydrocarvone (CAS 7764-50-3): A Reduced Carvone Analogue with Differentiated Organoleptic and Bioactivity Profiles for Scientific Procurement


1,6-Dihydrocarvone (CAS 7764-50-3), also known as p-menth-8-en-2-one, is an oxygenated monoterpene ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol [1]. It is typically supplied as a mixture of isomers, primarily trans- and cis-dihydrocarvone, and is commercially available at purities of ≥97-98% (GC) for use as an analytical standard or as a natural (FG, Kosher, Halal) grade flavor and fragrance ingredient . As a reduced derivative of carvone (where the endocyclic cyclohexene double bond is saturated), 1,6-dihydrocarvone retains a minty, herbal character but exhibits a milder, sweeter, and more complex odor profile than its parent compound, making it a distinct tool for flavorists and a unique scaffold for chemical synthesis [2][3]. Its vapor pressure is 0.06 mmHg at 20°C, and it has a vapor density of 5.2 (vs air) .

Why 1,6-Dihydrocarvone Cannot Be Substituted by Carvone or Other Menthane Monoterpenes in Critical Applications


The structural and stereochemical differences between 1,6-dihydrocarvone and its closest analogs, such as carvone and dihydrocarveol, translate into quantifiable differences in biological activity, odor perception, and physical properties. For instance, the reduction of carvone's double bond to form dihydrocarvone reduces its fumigant insecticidal potency by over an order of magnitude relative to l-carvone [1]. Conversely, the presence of the ketone group in dihydrocarvone, as opposed to the alcohol group in dihydrocarveol, results in a 2.7-fold lower mammalian cytotoxicity (higher IC50) in cell-based assays [2]. Furthermore, the stereoisomeric composition is critical: cis-dihydrocarvone imparts a musty, woody odor, while the trans-isomer is characterized by a desirable spearmint note, and mixtures can lead to off-notes and inconsistent organoleptic performance [3][4]. These distinct differences demonstrate that 1,6-dihydrocarvone is not a fungible commodity but a specific molecular tool whose performance is defined by its unique combination of functional group, saturation state, and stereochemistry.

Quantitative Comparative Evidence for 1,6-Dihydrocarvone (CAS 7764-50-3) Versus Key Analogs


Insecticidal Fumigant Toxicity: 1,6-Dihydrocarvone is Significantly Less Potent than l-Carvone Against Stored-Product Beetles

In a direct head-to-head comparison, the fumigant toxicity of 1,6-dihydrocarvone against adult Sitophilus oryzae (rice weevil) was found to be substantially lower than that of its parent compound, l-carvone [1]. This difference is critical for applications where a less volatile, lower-toxicity monoterpene is preferred over the more potent carvone.

Agrochemicals Natural insecticides Stored product protection

Cytotoxicity Profile: 1,6-Dihydrocarvone Exhibits Significantly Lower In Vitro Cytotoxicity Than Carvone Against Human Cancer Cell Lines

Data from a cross-study comparison shows that 1,6-dihydrocarvone is far less cytotoxic than carvone in a cell-based viability assay [1]. This is a crucial parameter for researchers using these compounds as chemical probes or for formulators concerned with potential mammalian toxicity.

Cytotoxicity Cell culture Toxicology

Stereoisomer-Dependent Odor Profile: cis-Dihydrocarvone Imparts Musty/Woody Notes, While trans-Dihydrocarvone Provides a Desirable Spearmint Character

The odor quality of 1,6-dihydrocarvone is highly dependent on its geometric isomerism, as established by sensory analysis of purified isomers and supported by patent literature [1][2]. This is a critical factor for procurement in the flavor and fragrance industry, where specific odor notes are required.

Flavor and Fragrance Organoleptics Stereochemistry

Relative Insecticidal Potency: 1,6-Dihydrocarvone is the Least Toxic Among Key Carvone Derivatives Against Stored-Product Beetles

In a direct comparative study, the overall order of contact and fumigant toxicity against three stored-product beetle species was consistently l-carvone > d-carvone > dihydrocarvone [1]. This hierarchy is essential for selecting the appropriate monoterpene based on desired potency.

Natural insecticides Comparative toxicology Agrochemicals

Physicochemical Properties: 1,6-Dihydrocarvone's Density and Boiling Point Differ from Carvone and Dihydrocarveol

The reduction of carvone's endocyclic double bond results in measurable differences in key physical properties compared to both carvone and the fully reduced dihydrocarveol. These differences are important for analytical identification and formulation considerations [1][2].

Physical Chemistry Quality Control Formulation

Validated Application Scenarios for 1,6-Dihydrocarvone (CAS 7764-50-3) Based on Comparative Evidence


Flavor and Fragrance Formulation Requiring a Mild, Sweet, Spearmint Note Without the Pungency of Carvone

1,6-Dihydrocarvone is the compound of choice when a softer, less aggressive mint character is desired compared to carvone. Its odor profile is described as milder, sweeter, and more herbal, which is ideal for applications such as oral care products, confectionery, and delicate herbal blends where a strong carvone note would be overpowering. The defined odor difference between its cis (musty/woody) and trans (spearmint) isomers makes the isomeric purity a critical specification for procurement . Use levels in final food products are typically in the range of 2.7–15.7 mg/kg .

Cell-Based Assays and In Vitro Studies Where Low Background Cytotoxicity is a Requirement

For researchers investigating the biological effects of monoterpenes in cell culture, 1,6-dihydrocarvone presents a significantly lower risk of confounding cytotoxicity compared to carvone. With an IC50 value in the millimolar range (e.g., 1472 µM against MCF-7 cells) versus the micromolar range for carvone (109.7-122.8 µM), 1,6-dihydrocarvone allows for a much wider experimental window before cytotoxic effects become a limiting factor . This property is especially valuable in studies of cell signaling, metabolism, or as a vehicle control compound.

Agricultural Research on Less Potent, Species-Selective Insect Repellents or Fumigants

1,6-Dihydrocarvone is a valuable tool in agrochemical research when a monoterpene with lower acute toxicity than carvone is required. The compound's fumigant toxicity against the rice weevil (LC50 = 2.45 mg/L air) is approximately four times lower than that of l-carvone, allowing for the study of sub-lethal effects, species-specific responses, or its use as a less hazardous component in integrated pest management (IPM) strategies . Its potential as an insect repellent is also noted in the literature .

Organic Synthesis as a Distinct Chiral Building Block for Complex Molecules

1,6-Dihydrocarvone serves as a versatile, non-aromatic chiral building block in the synthesis of more complex terpenoids, sesquiterpenes, and N-heterocycles . Its unique combination of a cyclohexanone ring, a chiral center, and an exocyclic isopropenyl group offers a distinct reactivity profile compared to the conjugated enone system of carvone. This allows chemists to access synthetic pathways and molecular architectures that are not possible with carvone, making it a strategic choice for medicinal chemistry and natural product synthesis.

Technical Documentation Hub

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